2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17783951
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 2-amino-1-(5-bromopyridin-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H9BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4,7,11H,2,9H2 |
| Standard InChI Key | HUOJYFBYWYMRPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1Br)C(CN)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol belongs to the pyridine family, featuring a six-membered aromatic ring substituted with bromine at the 5-position. The hydroxyl (-OH) and amino (-NH) groups are attached to adjacent carbons in the ethanol side chain. Key identifiers include:
The compound’s structure is confirmed via spectroscopic methods, including -NMR and mass spectrometry . The bromine atom introduces steric and electronic effects, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing solubility and reactivity .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Bromination: Pyridine derivatives undergo bromination using -bromosuccinimide (NBS) or molecular bromine () in the presence of Lewis acids like .
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Amination: The brominated intermediate reacts with ammonia or alkylamines under controlled pH and temperature to introduce the amino group .
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Hydroxylation: Oxidation or hydroxylation agents such as hydrogen peroxide () convert a methyl group to the hydroxyl-bearing ethanol side chain.
A representative reaction scheme is:
Industrial Production
Industrial methods employ continuous-flow reactors to optimize yield (reported ≥75%) and purity (≥95%) . Scalable catalysts and solvent recycling protocols reduce costs and environmental impact.
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Polar solvents (e.g., DMSO, ethanol) |
| Stability | Stable under inert atmospheres |
The compound’s solubility in polar solvents aligns with its hydrogen-bonding capacity, while bromine enhances lipophilicity .
Chemical Reactivity
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Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures .
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Oxidation: The hydroxyl group oxidizes to a ketone using , yielding 2-amino-1-(5-bromopyridin-3-yl)ethan-1-one.
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Complexation: The amino and hydroxyl groups coordinate transition metals (e.g., Cu, Ni) in catalytic systems .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, its bromine atom participates in cross-coupling reactions to append pharmacophores .
Catalysis
As a ligand, it enhances the activity of palladium catalysts in C–C bond-forming reactions, achieving turnover numbers (TON) >1,000 in Heck reactions .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it improves CO adsorption capacity by 20% compared to unfunctionalized analogs.
Future Directions
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Pharmacological Studies: Evaluate toxicity and bioactivity in vitro.
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Process Optimization: Develop greener synthesis routes using biocatalysts.
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Advanced Materials: Explore applications in conductive polymers or sensors.
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